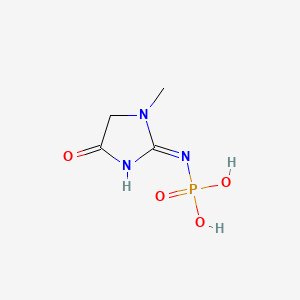

Fosfocreatinine

Description

Structure

3D Structure

Properties

CAS No. |

5786-71-0 |

|---|---|

Molecular Formula |

C4H8N3O4P |

Molecular Weight |

193.10 g/mol |

IUPAC Name |

[(1-methyl-4-oxoimidazolidin-2-ylidene)amino]phosphonic acid |

InChI |

InChI=1S/C4H8N3O4P/c1-7-2-3(8)5-4(7)6-12(9,10)11/h2H2,1H3,(H3,5,6,8,9,10,11) |

InChI Key |

HIPLEPXPNLWKCQ-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)NC1=NP(=O)(O)O |

Isomeric SMILES |

CN\1CC(=O)N/C1=N\P(=O)(O)O |

Canonical SMILES |

CN1CC(=O)NC1=NP(=O)(O)O |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

19604-05-8 (di-hydrochloride salt) |

Synonyms |

Phosphatecreatinine |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Interconnections of Phosphocreatine

Biosynthesis of Creatine (B1669601) and Phosphocreatine (B42189)

The synthesis of creatine is a two-step process that primarily involves the liver and kidneys, utilizing three amino acids: arginine, glycine, and methionine. nih.govmedlineplus.gov This essential molecule plays a critical role in energy metabolism in tissues with high and fluctuating energy demands, such as muscle and brain. wikipedia.orgnih.gov

Arginine-Glycine Amidinotransferase (AGAT) Activity and Guanidinoacetate Formation

The initial and rate-limiting step in creatine biosynthesis is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). wikipedia.orgnih.gov This reaction involves the transfer of an amidino group from L-arginine to glycine. wikipedia.org The products of this transamidination are L-ornithine and guanidinoacetate (also known as glycocyamine). wikipedia.orgontosight.ai

AGAT is predominantly located in the kidneys, with lower expression in other tissues like the liver, pancreas, and lungs. frontiersin.orgphysiology.org The enzyme is found within the cytoplasm and the intermembrane space of mitochondria in the cells of these tissues. wikipedia.org The formation of guanidinoacetate is a committed step in the creatine synthesis pathway. wikipedia.org Deficiencies in AGAT can lead to cerebral creatine deficiency syndromes, characterized by intellectual disability and muscle weakness, highlighting the enzyme's crucial role. nih.govontosight.ai Studies in both rats and humans have demonstrated that the kidney produces and releases guanidinoacetate into the bloodstream. physiology.org

The biochemical reaction is as follows: L-Arginine + Glycine → L-Ornithine + Guanidinoacetate ontosight.ai

Guanidinoacetate N-Methyltransferase (GAMT) and Creatine Production

The second and final step in creatine synthesis is the methylation of guanidinoacetate to form creatine. nih.govontosight.ai This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT), which is found in high concentrations in the liver. nih.govnih.gov GAMT utilizes S-adenosylmethionine (SAM) as the methyl group donor. ontosight.aishawnyoung.com

The process involves the transfer of a methyl group from SAM to guanidinoacetate, yielding creatine and S-adenosylhomocysteine. physiology.orgshawnyoung.com The newly synthesized creatine is then released from the liver into the bloodstream and transported to tissues with high energy demands, such as skeletal muscle and the brain. nih.govwikipedia.org Mutations in the GAMT gene can lead to GAMT deficiency, an inherited disorder that results in a shortage of creatine and severe neurological problems. medlineplus.govmedlineplus.gov

The reaction is as follows: Guanidinoacetate + S-adenosylmethionine → Creatine + S-adenosylhomocysteine

Phosphorylation of Creatine by Creatine Kinase

Once inside the target cells, creatine is reversibly phosphorylated to phosphocreatine by the enzyme creatine kinase (CK), also known as creatine phosphokinase (CPK). qehbpathology.ukescholarship.orggpnotebook.com This reaction utilizes adenosine (B11128) triphosphate (ATP) and is crucial for creating a rapidly mobilizable reserve of high-energy phosphates. wikipedia.orgescholarship.org

Creatine kinase facilitates the transfer of a phosphate (B84403) group from ATP to creatine, forming phosphocreatine and adenosine diphosphate (B83284) (ADP). nih.govamegroups.org This allows the cell to store energy during periods of rest and rapidly regenerate ATP from ADP during periods of high energy demand, such as intense muscle contraction. wikipedia.orgamegroups.org This system acts as a temporal and spatial energy buffer, maintaining a high ATP/ADP ratio at sites of energy consumption. amegroups.org There are different isoenzymes of CK, with CK-MM being predominant in skeletal muscle and CK-MB in cardiac muscle. qehbpathology.ukgpnotebook.com

The reversible reaction is as follows: Creatine + ATP ↔ Phosphocreatine + ADP amegroups.org

Degradation Pathway of Phosphocreatine

Spontaneous Non-Enzymatic Conversion to Creatinine (B1669602)

Both phosphocreatine and creatine undergo a spontaneous, non-enzymatic conversion to creatinine. nih.govshawnyoung.comresearchgate.net This process is an irreversible intramolecular cyclization. ontosight.ai The rate of this conversion is relatively constant, with about 1-2% of the total creatine pool being converted to creatinine daily. mdpi.comcreative-diagnostics.com

This spontaneous degradation is influenced by factors such as pH and temperature. mdpi.com The formation of creatinine from phosphocreatine is a key pathway for the elimination of the creatine pool from the body. escholarship.org The resulting creatinine diffuses out of the cells and is excreted by the kidneys. nih.govshawnyoung.com

Research on Creatinine Formation Dynamics

Research indicates that the conversion of phosphocreatine to creatinine is a spontaneous process that does not require an enzymatic catalyst. ontosight.ai Studies have shown that the rate of creatinine formation can be influenced by factors such as muscle mass, as individuals with more muscle have a larger creatine pool and thus a higher rate of creatinine production. ontosight.aicreative-diagnostics.com

One study suggested that phosphocreatinine, a proposed intermediate in the non-enzymatic conversion of phosphocreatine to creatinine, can account for a creatinine formation rate equal to 0.5% of the phosphocreatine content per day in vitro. researchgate.net Research using HPLC analysis on C. elegans demonstrated that creatine spontaneously degrades to creatinine in an aqueous medium, and the presence of the organism did not accelerate this rate, suggesting no metabolic conversion beyond this spontaneous decay in this species. acs.org Further research using population pharmacokinetic models helps to refine the understanding of creatinine generation rates in healthy individuals. nih.gov

Phosphocreatine Shuttle Hypothesis and Compartmentation

The phosphocreatine shuttle hypothesis posits that the creatine kinase (CK)/phosphocreatine (PCr) system functions as an intricate energy transport circuit. This system is not merely a passive energy reservoir but an active transport mechanism that maintains cellular ATP homeostasis. The shuttle facilitates the transfer of high-energy phosphate groups from mitochondria, the primary sites of ATP synthesis, to various intracellular locations where ATP is consumed, such as myofibrils and cellular pumps. This process is vital for sustaining cellular function, particularly in cells with high energy turnover like cardiomyocytes and neurons. The compartmentation of reactants, including adenine (B156593) nucleotides and creatine metabolites, within the cell is a key feature of this hypothesis.

Theoretical Framework of High-Energy Phosphate Transport

The theoretical framework of the phosphocreatine shuttle is built on the principle of vectorial ligand conduction and metabolic channeling. Instead of ATP and ADP diffusing freely through the cytoplasm, the phosphocreatine/creatine system acts as a more efficient carrier of high-energy phosphate. In the mitochondria, mitochondrial creatine kinase (MtCK) catalyzes the synthesis of phosphocreatine from ATP generated through oxidative phosphorylation. Phosphocreatine, being a smaller and more mobile molecule than ATP, diffuses through the cytoplasm to sites of ATP utilization. At these sites, cytosolic creatine kinase isoenzymes catalyze the reverse reaction, regenerating ATP from phosphocreatine and ADP. This cycle ensures a high ATP/ADP ratio at the sites of ATPases, which is crucial for their optimal function. The shuttle model proposes that this system buffers temporal and spatial ATP fluctuations, preventing the accumulation of ADP which can inhibit cellular processes.

| Key Component | Role in High-Energy Phosphate Transport |

| Mitochondrial Creatine Kinase (MtCK) | Catalyzes the synthesis of phosphocreatine from mitochondrially produced ATP. |

| Phosphocreatine (PCr) | Acts as the primary transport form of high-energy phosphate, diffusing from mitochondria to sites of ATP use. |

| Cytosolic Creatine Kinase (CK) | Catalyzes the regeneration of ATP from phosphocreatine at locations of high energy demand. |

| Creatine (Cr) | Diffuses back to the mitochondria to be re-phosphorylated, completing the shuttle cycle. |

| Adenine Nucleotide Translocator (ANT) | Facilitates the exchange of ATP and ADP across the inner mitochondrial membrane, linking oxidative phosphorylation to the phosphocreatine shuttle. |

Subcellular Localization of Creatine Kinase Isoenzymes

The functionality of the phosphocreatine shuttle is critically dependent on the specific subcellular localization of different creatine kinase isoenzymes. These isoenzymes are strategically positioned at sites of high energy flux to ensure efficient energy transfer. There are two main types of creatine kinase isoenzymes: cytosolic and mitochondrial. The cytosolic forms include the muscle-type (MM-CK) and the brain-type (BB-CK). MM-CK is predominantly found in the M-band of myofibrils, where it is coupled to the myosin ATPase to regenerate ATP for muscle contraction. BB-CK is typically found in the brain and other non-muscle tissues. The mitochondrial creatine kinase (MtCK) is located in the mitochondrial intermembrane space, where it has direct access to newly synthesized ATP from the adenine nucleotide translocator. This specific positioning allows for the direct channeling of ATP to MtCK for phosphocreatine synthesis.

| Creatine Kinase Isoenzyme | Subcellular Location | Primary Function |

| Mitochondrial CK (MtCK) | Mitochondrial intermembrane space | Phosphocreatine synthesis from mitochondrial ATP. |

| Muscle-type Cytosolic CK (MM-CK) | Myofibrillar M-band, sarcoplasmic reticulum | Local ATP regeneration for muscle contraction and ion pumping. |

| Brain-type Cytosolic CK (BB-CK) | Cytosol of brain cells, photoreceptors, and other non-muscle tissues | Local ATP regeneration for various cellular processes, including ion transport and neurotransmission. |

| Ubiquitous Mitochondrial CK (uMtCK) | Mitochondrial intermembrane space in various tissues | Phosphocreatine synthesis from mitochondrial ATP in non-muscle tissues. |

Functional Coupling at Sites of ATP Production and Utilization

The efficiency of the phosphocreatine shuttle relies on the tight functional coupling of creatine kinase isoenzymes with processes of ATP production and consumption. At the mitochondrial level, MtCK is functionally coupled to the adenine nucleotide translocator and ATP synthase, forming a microcompartment for efficient phosphocreatine synthesis. This coupling ensures that the high-energy phosphate from newly synthesized ATP is directly transferred to creatine, minimizing its diffusion into the cytoplasm.

At sites of ATP utilization, cytosolic creatine kinase isoenzymes are coupled to ATP-dependent enzymes. For example, in muscle cells, MM-CK is coupled to the myosin ATPase in the myofibrils and the Ca2+-ATPase in the sarcoplasmic reticulum. This coupling allows for the immediate regeneration of ATP at the site of its hydrolysis, maintaining a high local ATP/ADP ratio and ensuring sustained muscle contraction and relaxation. In brain cells, BB-CK is coupled to ion pumps like the Na+/K+-ATPase, which are essential for maintaining ion gradients required for neuronal activity. This intricate network of functional coupling underscores the role of the phosphocreatine shuttle as a highly organized and efficient energy distribution system.

| Cellular Process | Coupled Creatine Kinase Isoenzyme | Functional Outcome |

| Mitochondrial ATP Production | Mitochondrial Creatine Kinase (MtCK) | Efficient synthesis of phosphocreatine from newly formed ATP. |

| Muscle Contraction | Muscle-type Cytosolic Creatine Kinase (MM-CK) | Local regeneration of ATP for myosin ATPase activity. |

| Ion Pumping (Sarcoplasmic Reticulum) | Muscle-type Cytosolic Creatine Kinase (MM-CK) | Local regeneration of ATP for Ca2+-ATPase function. |

| Neuronal Ion Homeostasis | Brain-type Cytosolic Creatine Kinase (BB-CK) | Local regeneration of ATP for Na+/K+-ATPase and other ion pumps. |

Enzymology of Creatine Kinase Ck in Phosphocreatine Metabolism

General Characteristics and Catalytic Mechanism

The fundamental role of creatine (B1669601) kinase is to catalyze the reversible transfer of a phosphoryl group (PO3²⁻) from adenosine (B11128) triphosphate (ATP) to creatine (Cr), yielding phosphocreatine (B42189) (PCr) and adenosine diphosphate (B83284) (ADP). physio-pedia.comnih.govjmb.or.kr This reaction allows for the rapid regeneration of ATP from ADP at sites of high energy utilization, using the reservoir of high-energy phosphate (B84403) stored in PCr. researchgate.netresearchgate.netnih.gov

The reaction is as follows: Creatine + MgATP ↔ Phosphocreatine + MgADP + H⁺

This equilibrium is crucial for cellular bioenergetics. researchgate.net In mitochondria, CK utilizes newly synthesized ATP to produce PCr, which then diffuses to cytosolic locations of energy use. mdpi.comwikipedia.org At these sites, cytosolic CK isoforms catalyze the reverse reaction to regenerate ATP locally for processes like muscle contraction or ion transport. mdpi.comwikipedia.org The kinetic mechanism can vary depending on the pH; at pH 7.0, the forward reaction (PCr synthesis) is ordered, with ATP binding before creatine, while the reverse reaction (ATP synthesis) is random. publicationslist.org At pH 8.0 and higher, the mechanism tends to be a rapid equilibrium random mechanism in both directions. publicationslist.org

| Substrate/Product | Role in the Reaction |

| Creatine (Cr) | Accepts a phosphoryl group from ATP. |

| Adenosine Triphosphate (ATP) | Donates a high-energy phosphoryl group. |

| Phosphocreatine (PCr) | Serves as a reservoir of high-energy phosphate. researchgate.net |

| Adenosine Diphosphate (ADP) | Accepts a phosphoryl group from PCr to regenerate ATP. |

Magnesium ions (Mg²⁺) are an essential cofactor for the catalytic activity of creatine kinase. virginia.edu Mg²⁺ does not bind directly to the enzyme in the absence of a nucleotide. Instead, it forms a complex with the nucleotide substrate, primarily ATP or ADP. virginia.eduacs.org The actual substrate for the kinase is MgATP. publicationslist.org

The functions of the Mg²⁺ ion in catalysis are multifaceted:

Substrate Alignment: The Mg²⁺-nucleotide complex helps to properly orient the phosphate groups of ATP for the nucleophilic attack by the guanidino group of creatine. virginia.edu

Charge Stabilization: The cation helps to stabilize the negative charges on the phosphate groups of the nucleotide, neutralizing charge repulsion and facilitating the transfer of the terminal (gamma) phosphoryl group. virginia.edunih.gov

Transition State Stabilization: In the transition state analog complex (TSAC), which mimics the state of the phosphoryl transfer, the Mg²⁺ ion coordinates with oxygens from the ADP phosphates and a nitrate (B79036) molecule (which mimics the transferred phosphoryl group), stabilizing this transient structure. virginia.edu

Studies using magnesium isotopes have been conducted to probe its precise role, with some suggesting an ion-radical mechanism for enzymatic phosphorylation, although this remains a subject of scientific debate. nih.govnih.govresearchgate.net

Reversible Phosphotransfer Reaction

Structural Biology and Molecular Dynamics of Creatine Kinase

Creatine kinase is a compact, globular enzyme. nih.gov Each CK subunit, or monomer, has a molecular weight of approximately 42 kDa and is composed of two main structural domains: a smaller N-terminal domain (residues 1-100) and a larger C-terminal α/β-domain (residues 124-381), connected by a flexible linker region. virginia.edupublicationslist.org

A key feature of CK's function is the significant conformational change it undergoes upon substrate binding, a classic example of an "induced fit" mechanism. researchgate.netpublicationslist.org The binding of substrates, particularly the synergistic binding of both a nucleotide and creatine, triggers a large-scale structural rearrangement. redalyc.orgacs.org Flexible loops, notably those comprising residues 60-70 and 323-332, move to close over the active site. redalyc.org This closure shields the reactive substrates from the aqueous solvent and brings catalytic residues into the correct orientation for the phosphotransfer reaction. publicationslist.orgbiorxiv.org This conformational change is critical for catalysis and can be observed through various biophysical techniques. nih.govnih.govcdnsciencepub.com

The active site of creatine kinase is located in the cleft between the N-terminal and C-terminal domains. publicationslist.org The architecture is highly conserved across different CK isoenzymes and is precisely organized to bind both the guanidino substrate (creatine/phosphocreatine) and the nucleotide substrate (MgATP/MgADP). publicationslist.org

Several key amino acid residues are critical for substrate binding and catalysis:

A highly conserved, negatively charged cluster (Glu226, Glu227, Asp228 in human sarcomeric mitochondrial CK) is crucial for enzymatic activity, likely involved in substrate binding and catalysis. publicationslist.org

Cysteine 283 (Cys283) interacts with creatine, helping to anchor and position it for the nucleophilic attack on the MgATP complex. virginia.edu

Glutamate (B1630785) 232 (Glu232) forms a bidentate interaction with the guanidino group of creatine, orienting it correctly for the reaction. virginia.edu

Several conserved histidine residues (His61, His92, His186) are located near the active site. nih.govresearchgate.net His92 and His186 appear to be involved in binding creatine and ATP. nih.govresearchgate.net His61, situated on a flexible loop, is considered critical for the catalytic reaction itself, moving toward the active site as part of the conformational change. biorxiv.orgnih.govresearchgate.net

| Key Residue (Human sMtCK) | Proposed Function in Active Site |

| Glu226, Glu227, Asp228 | Critical for substrate binding and catalysis; Glu227 may act as a catalytic base. publicationslist.org |

| Cys283 | Anchors and positions creatine for nucleophilic attack. virginia.edu |

| Glu232 | Orients the guanidino group of creatine via a bidentate interaction. virginia.edu |

| His61 | Located on a flexible loop; important for the catalytic step. nih.govresearchgate.net |

| His92, His186 | Involved in the binding of creatine and ATP. nih.govresearchgate.net |

Creatine kinase exists in different oligomeric states depending on the isoenzyme and subcellular location. redalyc.org

Cytosolic Isoenzymes: The cytosolic forms of CK exist as dimers. biologists.com These are formed from two types of subunits: M (for muscle) and B (for brain). wikipedia.org This allows for three different dimeric isoenzymes: homodimers CK-MM (predominant in skeletal muscle) and CK-BB (predominant in brain tissue), and the heterodimer CK-MB (a key marker for myocardial tissue). redalyc.orgnih.govwikipedia.org

Mitochondrial Isoenzymes (Mi-CK): The mitochondrial forms are encoded by separate genes and include the ubiquitous (uMtCK) and sarcomeric (sMtCK) types. redalyc.orgbiologists.com A distinctive feature of Mi-CK is its ability to form both dimers and octamers. biologists.compublicationslist.org The octamer is the predominant functional form and is composed of four dimeric pairs. redalyc.orgdrugbank.com This octameric structure is crucial for its function, as it facilitates binding to the mitochondrial inner membrane and coupling with ATP production. acs.orgbiologists.com The transition between the dimeric and octameric states is reversible and may serve as a regulatory mechanism for cellular energy metabolism. redalyc.orgpublicationslist.orgethz.ch

| CK Isoenzyme | Subunit Composition | Typical Location | Oligomeric State |

| CK-MM | M-M homodimer | Skeletal Muscle, Myocardium wikipedia.org | Dimer |

| CK-MB | M-B heterodimer | Myocardium wikipedia.org | Dimer |

| CK-BB | B-B homodimer | Brain, Smooth Muscle wikipedia.org | Dimer |

| uMtCK / sMtCK | Homo-oligomer | Mitochondria biologists.com | Dimer and Octamer redalyc.orgbiologists.com |

Active Site Architecture and Substrate Binding

Creatine kinase (CK) is a central enzyme in the energy metabolism of cells with high and variable energy requirements, such as those found in skeletal muscle, the heart, and the brain. biovendor.comnih.gov It catalyzes the reversible transfer of a phosphoryl group from phosphocreatine (PCr) to adenosine diphosphate (ADP), thereby regenerating adenosine triphosphate (ATP). biovendor.com This function is critical for maintaining energy balance at sites of significant energy consumption. redalyc.org

Cytosolic Isoforms: MM-CK, BB-CK, MB-CK

The cytosolic forms of creatine kinase are dimers composed of two types of subunits: M (for muscle) and B (for brain). wikipedia.org These subunits combine to form three distinct isoenzymes:

MM-CK: This is the predominant isoform in skeletal muscle, accounting for approximately 98% of the total cytosolic CK activity in this tissue. biovendor.comwikipedia.org

BB-CK: This isoform is primarily found in the brain and smooth muscle. redalyc.orgwikipedia.org

MB-CK: A heterodimer of the M and B subunits, this isoform is most abundant in cardiac muscle, where it constitutes 25-30% of the cytosolic CK, with MM-CK making up the remaining 70%. biovendor.comwikipedia.org

The tissue-specific expression of these isoenzymes allows for tailored energy regulation according to the metabolic needs of different cell types. publicationslist.org

| Isoform | Primary Tissue Location(s) | Subunit Composition |

| MM-CK | Skeletal Muscle, Cardiac Muscle | Two M subunits |

| BB-CK | Brain, Smooth Muscle | Two B subunits |

| MB-CK | Cardiac Muscle | One M subunit, one B subunit |

Mitochondrial Creatine Kinase (Mi-CK)

In addition to the cytosolic isoforms, there are two forms of mitochondrial creatine kinase (Mi-CK), which are encoded by separate genes: the ubiquitous Mi-CK (uMi-CK) and the sarcomeric Mi-CK (sMi-CK). wikipedia.org Mi-CK is located in the mitochondrial intermembrane space and is functionally coupled to ATP production through oxidative phosphorylation. researchgate.netpublicationslist.org It catalyzes the formation of phosphocreatine from mitochondrial ATP, which is then shuttled to the cytosol. wikipedia.org The functional unit of Mi-CK is typically an octamer, which can bind to and cross-link mitochondrial membranes, playing a structural role in addition to its enzymatic function. biovendor.compublicationslist.org

This compartmentalization of CK isoforms creates a "phosphocreatine shuttle" or circuit. wikipedia.orgnih.gov This system facilitates the efficient transport of high-energy phosphates from the mitochondria (the site of production) to the cytosol (the site of utilization), overcoming the diffusion limitations of ADP and ATP. nih.gov

Association with Cellular Structures (e.g., M-line)

A significant portion of MM-CK is not freely diffusible in the cytosol but is instead specifically bound to cellular structures, most notably the M-line of the sarcomere in muscle cells. oup.comphysiology.org The M-line is a complex protein network in the middle of the sarcomere that is crucial for maintaining the structural integrity of the thick filaments (myosin). oup.comphysiology.org The binding of MM-CK to the M-line is mediated by specific lysine (B10760008) residues on the enzyme and positions it to regenerate ATP directly at the site of its consumption by the myosin ATPase during muscle contraction. researchgate.netnih.gov This colocalization ensures a rapid and efficient supply of energy for muscle function. physiology.org Research has shown that the M-line-bound MM-CK is functionally coupled to the myofibrillar ATPase. nih.gov

Kinetic Properties and Regulation of Creatine Kinase Activity

The activity of creatine kinase is finely tuned by the concentrations of its substrates and products, as well as by other metabolic signals, ensuring that the rate of ATP regeneration matches the cellular energy demand.

Reaction Kinetics and Equilibrium Dynamics

The creatine kinase reaction is reversible and operates near equilibrium under most physiological conditions. redalyc.org The reaction is as follows:

MgATP + Creatine ↔ Phosphocreatine + MgADP + H+ amegroups.org

The direction of the net flux through the CK reaction is determined by the relative concentrations of the reactants and products. nih.gov During periods of high energy demand, such as intense muscle contraction, the concentration of ADP rises, driving the reaction towards ATP production. wikipedia.org Conversely, during periods of rest and recovery, when mitochondrial ATP production is high, the reaction proceeds in the forward direction to replenish the phosphocreatine stores. wikipedia.org The equilibrium of the CK reaction is also influenced by pH, with a lower pH inhibiting the enzyme. redalyc.org The pseudo-first-order reaction rate constant, k(PCr→ATP), has been measured in human skeletal muscle. physiology.org

| Condition | k(PCr→ATP) (s⁻¹) | Phosphorus Flux (mM s⁻¹) |

| Rest (Average) | 0.07 | - |

| Young Men (Overall Average) | 0.07 ± 0.04 | 1.85 ± 0.95 |

| Older Men (Overall Average) | 0.11 ± 0.06 | 2.86 ± 1.62 |

| 20% Maximum Voluntary Contraction | Increased compared to rest | Increased compared to rest |

Allosteric Regulation and Modulation by Metabolites

The activity of creatine kinase is subject to allosteric regulation by various metabolites, which provides a mechanism for integrating its function with other metabolic pathways. nih.gov One of the key regulators is the AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. embopress.org Research has indicated that AMPK can phosphorylate MM-CK, suggesting a direct link between these two energy-regulating systems. embopress.org

Furthermore, the activity of AMPK itself appears to be modulated by the phosphocreatine to creatine ratio (PCr:Cr). embopress.org Specifically, phosphocreatine has been shown to inhibit AMPK, while creatine antagonizes this inhibition. embopress.org This suggests that AMPK is sensitive to the PCr:Cr ratio, which, similar to the ATP:AMP ratio, serves as an indicator of the cell's energetic state. embopress.org However, other studies have presented evidence against the direct regulation of AMPK by phosphocreatine, suggesting that its role may be more indirect by replenishing ATP. nih.gov The uptake of creatine into muscle cells can be stimulated by insulin, and the creatine transporter can be downregulated by extracellular creatine. publicationslist.org

Post-Translational Modifications and Enzyme Activity

The catalytic activity of Creatine Kinase (CK), the enzyme central to the metabolism of Fosfocreatinine (also known as phosphocreatine), is not solely dependent on substrate and product concentrations. ontosight.ainih.govwikipedia.org Its function is intricately regulated by a variety of post-translational modifications (PTMs). These modifications are crucial for modulating enzyme kinetics, stability, and subcellular localization in response to physiological signals and pathological stressors like oxidative stress. portlandpress.comnih.gov Key PTMs that influence CK activity include phosphorylation, oxidative modifications (such as nitration and carbonylation), and S-glutathionylation. nih.govnih.govosti.gov

Phosphorylation

Reversible protein phosphorylation is a fundamental mechanism for regulating the function of many enzymes, and Creatine Kinase is no exception. capes.gov.br This process can either enhance or inhibit enzyme activity, depending on the specific isoform and the site of phosphorylation.

Research has identified several phosphorylation sites on CK that impact its catalytic function. In cardiac muscle, Protein Kinase C (PKC) phosphorylates the muscle-specific isoform (M-CK) at Serine 128. nih.gov Studies involving the dephosphorylation of M-CK demonstrated a significant change in its kinetics: the forward reaction rate (ATP + Creatine → this compound + ADP) was reduced, while the reverse reaction rate (this compound + ADP → ATP + Creatine) increased. nih.gov This suggests that phosphorylation can shift the enzyme's functional equilibrium.

Furthermore, the AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, phosphorylates and inhibits the muscle-type MM-CK isoform. embopress.org This provides a direct link between the immediate energy buffering system of this compound and the broader cellular response to metabolic stress. embopress.org In studies on wood frogs, which endure whole-body freezing, CK phosphorylation was associated with a 35% increase in enzyme activity, highlighting its role in adapting to energy-stressed states. capes.gov.br Site-directed mutagenesis studies have further pinpointed Serine-199 as a likely regulatory site; mimicking phosphorylation at this position resulted in a 200-fold decrease in the rate of this compound formation. researchgate.net

| CK Isoform | Phosphorylation Site | Modifying Kinase | Effect on Enzyme Activity | Source |

|---|---|---|---|---|

| Muscle CK (M-CK) | Serine 128 | Protein Kinase C (PKC) | Dephosphorylation reduces forward reaction (this compound synthesis) and increases reverse reaction. | nih.gov |

| Muscle CK (MM-CK) | Not specified | AMP-activated protein kinase (AMPK) | Inhibits CK activity. | embopress.org |

| Muscle CK (Frog) | Not specified | CaMK or AMPK stimulated | Increases enzyme activity and substrate affinity. | capes.gov.br |

| CK (General) | Serine 199 (mutant study) | AMPK (implicated) | Phosphorylation at this site is suggested to cause a >200-fold reduction in catalytic rate. | researchgate.net |

Oxidative Modifications: Nitration and Carbonylation

Creatine Kinase is particularly vulnerable to oxidative damage from reactive oxygen species (ROS) and reactive nitrogen species (RNS). atsjournals.org These modifications, including nitration and carbonylation, can lead to irreversible inactivation of the enzyme and are implicated in the pathophysiology of aging and various diseases. nih.govnih.gov

Nitration: Peroxynitrite, a potent RNS, can induce the nitration of tyrosine residues on CK. oup.comoup.com This modification has been shown to potently inhibit both myofibrillar (MM-CK) and mitochondrial (Mi-CK) isoforms. oup.compublicationslist.org The inactivation is often correlated with the extent of nitration, suggesting that modification of critical tyrosine residues, potentially at or near the active site, disrupts catalytic function. oup.com Increased nitration of CK is observed in conditions like experimental heart failure and in aged skeletal muscle. nih.govoup.comoup.com

Carbonylation: Protein carbonylation, an irreversible oxidative modification, is another mechanism that impairs CK function. Studies have identified CK as a primary target for carbonylation in the brain in Alzheimer's disease, which correlates with reduced enzyme activity. nih.gov Similarly, in aged mouse skeletal muscle, increased carbonylation of CK is associated with a significant loss of function and the formation of protein aggregates. nih.govfrontiersin.org In patients with chronic obstructive pulmonary disease (COPD), the vastus lateralis muscle showed significantly greater CK carbonylation compared to healthy controls. atsjournals.org

| Modification Type | Modifying Agent | Affected Isoform(s) | Observed Consequence | Associated Condition | Source |

|---|---|---|---|---|---|

| Nitration (3-Nitrotyrosine) | Peroxynitrite | MM-CK, Mi-CK | Potent, irreversible inactivation of the enzyme. | Heart Failure, Aging | nih.govoup.comoup.compublicationslist.org |

| Carbonylation | Reactive Oxygen Species (ROS) | CK-BB, M-CK | Reduced enzyme activity, protein aggregation. | Alzheimer's Disease, Aging, COPD | nih.govatsjournals.orgnih.gov |

S-Glutathionylation

Under conditions of moderate oxidative stress, CK can undergo a reversible PTM known as S-glutathionylation. portlandpress.com This process involves the formation of a mixed disulfide bond between a reactive cysteine residue on the protein and the antioxidant molecule glutathione (B108866). portlandpress.commdpi.com

For Creatine Kinase, S-glutathionylation specifically targets the highly reactive cysteine residue at the active site (Cys283 in the M-isoform). portlandpress.comosti.gov This modification results in the reversible inactivation of the enzyme. portlandpress.com Unlike the irreversible damage caused by carbonylation or nitration, S-glutathionylation is a dynamic process. The enzyme's activity can be fully restored through deglutathionylation, a reaction that is thermodynamically favored when cellular levels of reduced glutathione (GSH) are sufficient. portlandpress.commdpi.com This PTM is therefore considered a protective mechanism, shielding the critical active-site cysteine from irreversible oxidation while temporarily modulating energy metabolism during events like ischemic injury. portlandpress.com

Other Post-Translational Modifications

Beyond phosphorylation and oxidative changes, other PTMs also regulate CK function and processing.

C-terminal Lysine Cleavage: The muscle-specific MM-CK isoform undergoes a well-characterized modification in the bloodstream. nih.gov The tissue-derived form (termed MMA) has a lysine residue at the C-terminus of each 'M' subunit. ahajournals.org In plasma, the enzyme carboxypeptidase N sequentially cleaves these lysine residues, resulting in the formation of hybrid (MMB) and fully modified (MMC) isoforms. nih.govahajournals.org The changing ratio of these isoforms in the blood is used as an early diagnostic marker for acute myocardial infarction. ahajournals.orgahajournals.org

Acetylation: More recent research has identified acetylation as another regulatory PTM for CK. In models of heart failure, M-CK was found to be hyperacetylated on lysine residues. portlandpress.com This modification was inversely correlated with enzyme activity and is thought to impair the proper formation of the active CK dimer. portlandpress.com Notably, this effect could be reversed in vitro by the deacetylase enzyme Sirtuin 2, which restored M-CK activity, suggesting that acetylation is a dynamic and potentially targetable regulatory mechanism. portlandpress.com

| Modification Type | Site / Subunit | Modifying Enzyme / Process | Functional Consequence | Source |

|---|---|---|---|---|

| S-Glutathionylation | Active-site Cysteine (Cys283) | Oxidative Stress / Glutathione | Reversible inactivation of the enzyme; protective role. | portlandpress.comosti.gov |

| C-terminal Lysine Cleavage | C-terminus of M-subunits | Carboxypeptidase N (in plasma) | Alters isoform profile (MMA → MMB → MMC); used for diagnostics. | nih.govahajournals.org |

| Acetylation | Lysine residues | (Deacetylase: Sirtuin 2) | Inhibits activity, possibly by impairing dimer formation; reversible. | portlandpress.com |

Physiological and Biochemical Functions of Phosphocreatine

Role as an Intracellular Energy Buffer

The primary and most well-established function of phosphocreatine (B42189) is to act as a temporal energy buffer. nih.govjscimedcentral.com This role is crucial for the immediate regeneration of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. nih.govhmdb.ca

Rapid Adenosine Diphosphate (B83284) (ADP) Rephosphorylation

The rephosphorylation of ADP using phosphocreatine is an extremely rapid, one-step anaerobic reaction catalyzed by creatine (B1669601) kinase. researchgate.netcalstate.edu This process is significantly faster than other ATP-generating pathways like glycolysis and oxidative phosphorylation, providing the bulk of the energy for the initial 6-8 seconds of maximal muscle contraction. researchgate.net The immediacy of this reaction is critical for powering initial movements and transitions from rest to exercise. researchgate.net An increase in ADP levels signals an energy deficit, which in turn stimulates creatine kinase activity to accelerate ATP production from phosphocreatine. calstate.edu

| Function | Mechanism | Significance |

|---|---|---|

| ATP Homeostasis | Donates a phosphate (B84403) group to ADP to regenerate ATP via creatine kinase. hmdb.cadrugbank.com | Maintains stable intracellular ATP levels during high energy demand. sci-hub.sewikipedia.org |

| Rapid ADP Rephosphorylation | A swift, single-step anaerobic reaction catalyzed by creatine kinase. researchgate.netcalstate.edu | Provides immediate energy for the onset of intense activity. researchgate.net |

Facilitated Diffusion of High-Energy Phosphates

Beyond its role as a temporal buffer, phosphocreatine is also integral to the spatial buffering of energy, a concept often referred to as the phosphocreatine shuttle or circuit. jscimedcentral.combiologists.com This system facilitates the transport of high-energy phosphates from the sites of production (mitochondria) to the sites of utilization (e.g., myofibrils). plos.orgwikipedia.org

Spatial and Temporal Buffering of ATP Concentration

The cell's ability to synthesize phosphocreatine from excess ATP during periods of rest and then use it for rapid ATP regeneration during intense activity provides both a spatial and temporal buffer for ATP concentration. wikipedia.orgwikidoc.org This dual function ensures that energy is not only available immediately when needed but is also efficiently transported to where it is required within the cell. nih.gov This is particularly important in large cells like muscle fibers, where the diffusion of ATP alone may not be sufficient to meet the energy demands of distant cellular compartments. researchgate.net

Inter-Compartmental Energy Transfer

The phosphocreatine shuttle involves different isoforms of creatine kinase located in distinct subcellular compartments. nih.gov Mitochondrial creatine kinase (MtCK) uses ATP produced through oxidative phosphorylation to generate phosphocreatine. nih.govplos.org Phosphocreatine, being a smaller and more mobile molecule than ATP, diffuses across the cytoplasm to the sites of energy consumption. nih.gov Here, cytosolic creatine kinase isoforms catalyze the reverse reaction, transferring the phosphate group from phosphocreatine back to ADP to regenerate ATP locally for processes like muscle contraction. nih.govwikipedia.org The resulting free creatine then diffuses back to the mitochondria to be re-phosphorylated, completing the circuit. wikipedia.org

| Component | Location | Function |

|---|---|---|

| Mitochondrial Creatine Kinase (MtCK) | Mitochondria | Synthesizes phosphocreatine from ATP and creatine. nih.govplos.org |

| Phosphocreatine (PCr) | Cytoplasm | Diffuses from mitochondria to sites of energy use. nih.gov |

| Cytosolic Creatine Kinase | Sites of ATP utilization (e.g., myofibrils) | Regenerates ATP from phosphocreatine and ADP. nih.govwikipedia.org |

| Creatine (Cr) | Cytoplasm | Diffuses back to the mitochondria to be re-phosphorylated. wikipedia.org |

Metabolic Canalization and Microcompartmentation

The efficiency of the phosphocreatine system is further enhanced by the principles of metabolic canalization and cellular microcompartmentation. nih.gov These concepts describe the structural and functional organization of metabolic pathways within the cell to optimize efficiency. nih.gov

Metabolic canalization refers to the direct transfer of intermediates between sequential enzymes in a metabolic pathway without these metabolites equilibrating with the bulk solution of the cytoplasm. researchgate.net This is achieved through the formation of multienzyme complexes. In the context of the phosphocreatine system, creatine kinase isoenzymes are strategically located near ATP-producing and ATP-consuming machinery, creating microcompartments. nih.govresearchgate.net For example, MtCK is functionally coupled to adenine (B156593) nucleotide translocase (ANT) in the inner mitochondrial membrane, allowing for the direct channeling of newly synthesized ATP to MtCK for phosphocreatine production. mdpi.com Similarly, cytosolic creatine kinase isoforms are associated with ATPases at the myofibrils and sarcoplasmic reticulum, ensuring the targeted delivery of regenerated ATP. nih.govresearchgate.net This organization prevents the dissipation of energy and maintains high local ATP/ADP ratios, which is crucial for cellular function. sci-hub.se

| Concept | Description | Example in Phosphocreatine System |

|---|---|---|

| Metabolic Canalization | Direct transfer of metabolites between sequential enzymes. researchgate.net | Channeling of ATP from ANT to MtCK in mitochondria. mdpi.com |

| Microcompartmentation | Formation of functional units by the strategic localization of enzymes. nih.gov | Coupling of creatine kinase with ATPases at myofibrils. nih.govresearchgate.net |

Localized Metabolite Concentrations at Enzyme Active Sites

Within the cell, distinct isoforms of creatine kinase are strategically located at sites of high energy production (mitochondria) and consumption (e.g., myofibrils, sarcoplasmic reticulum). nih.govresearchgate.net This specific subcellular compartmentation ensures that the regeneration of ATP from phosphocreatine occurs precisely where it is needed most. regulations.gov For instance, mitochondrial creatine kinase (MtCK) utilizes newly synthesized ATP from oxidative phosphorylation to produce phosphocreatine. publicationslist.org This phosphocreatine then diffuses to cytosolic creatine kinase isoforms located near ATPases, where it is used to regenerate ATP locally. nih.gov This spatial organization prevents a significant drop in the local ATP/ADP ratio, which is crucial for maximal enzyme function. researchgate.net

The advantages of this localized concentration are numerous:

Increased Reaction Velocity: By maintaining a high concentration of phosphocreatine and a low concentration of ADP at the site of ATPases, the creatine kinase reaction is driven strongly in the direction of ATP synthesis. publicationslist.org

Reduced Diffusion Times: Metabolite channeling minimizes the distance that substrates need to travel, which is particularly important for large molecules like ATP and ADP that have restricted diffusion within the crowded cellular environment. einstein.br

Protection from Competing Reactions: Sequestration of intermediates within these microcompartments prevents them from being utilized by other metabolic pathways. publicationslist.org

Structural Organization of Enzymes in Cellular Systems

The structural organization of enzymes into multi-enzyme complexes, or "metabolons," is fundamental to metabolite channeling and the function of the phosphocreatine system. publicationslist.orgpublicationslist.org These complexes facilitate the direct transfer of substrates and products between active sites. publicationslist.org

Creatine kinase isoenzymes are known to associate with other proteins to form these functional microcompartments. researchgate.net For example, mitochondrial creatine kinase forms complexes with proteins of the mitochondrial inner membrane, such as the adenine nucleotide translocase (ANT) and the voltage-dependent anion channel (VDAC). publicationslist.orgmdpi.com This close association allows for the direct channeling of newly synthesized ATP from the mitochondrial matrix to MtCK for the synthesis of phosphocreatine. publicationslist.org

Similarly, cytosolic creatine kinase isoforms are often found associated with ATP-consuming enzymes like myosin ATPase in muscle fibers and ion pumps in the sarcoplasmic reticulum and sarcolemma. einstein.brregulations.gov This structural coupling ensures the immediate re-synthesis of ATP at the site of its hydrolysis, maintaining a high local energy state. researchgate.net This organized structure is essential for the efficient functioning of cells with high energy turnover. nih.gov

| Enzyme/Protein | Location | Function in Phosphocreatine System |

| Mitochondrial Creatine Kinase (MtCK) | Mitochondrial intermembrane space | Synthesizes phosphocreatine from mitochondrial ATP. publicationslist.org |

| Adenine Nucleotide Translocase (ANT) | Inner mitochondrial membrane | Transports ATP from the matrix to the intermembrane space for MtCK. publicationslist.orgmdpi.com |

| Voltage-Dependent Anion Channel (VDAC) | Outer mitochondrial membrane | Facilitates the transport of creatine and phosphocreatine across the outer membrane. mdpi.com |

| Cytosolic Creatine Kinase (e.g., MM-CK) | Cytosol, associated with ATPases | Regenerates ATP from phosphocreatine at sites of energy consumption. nih.gov |

| Myosin ATPase | Myofibrils | Hydrolyzes ATP to power muscle contraction. einstein.br |

| Ca2+-ATPase (SERCA) | Sarcoplasmic reticulum | Pumps calcium ions, consuming ATP. einstein.br |

| Na+/K+-ATPase | Sarcolemma | Maintains ion gradients across the cell membrane, consuming ATP. einstein.br |

Interactions with Other Cellular Bioenergetic Systems

The phosphocreatine system does not operate in isolation but is intricately linked with other major cellular energy-providing pathways, namely glycolysis and oxidative phosphorylation. This integration ensures a robust and adaptable energy supply that can meet the diverse metabolic demands of the cell.

Coupling with Glycolysis and Oxidative Phosphorylation

The phosphocreatine system is functionally coupled to both glycolysis and oxidative phosphorylation to efficiently manage cellular energy flow. researchgate.net In tissues that rely heavily on oxidative metabolism, such as the heart and slow-twitch skeletal muscle, mitochondrial creatine kinase is tightly coupled to oxidative phosphorylation. annualreviews.org It captures the high-energy phosphate from newly synthesized ATP to generate a large pool of phosphocreatine. publicationslist.org This phosphocreatine then acts as an energy shuttle, transporting this energy to the cytosol. nih.gov

In contrast, in tissues with a high glycolytic capacity, like fast-twitch skeletal muscle, cytosolic creatine kinase can be functionally coupled to glycolytic enzymes. publicationslist.org This allows for the rapid regeneration of ATP using phosphocreatine during intense, short-duration activities where glycolysis is the primary source of ATP. researchgate.net The phosphocreatine system, therefore, acts as a bridge between the major ATP-producing pathways and the sites of ATP utilization. rupress.org

Role in Mitochondrial Energy Metabolism

The phosphocreatine system plays a critical role in regulating mitochondrial respiration and energy output. nih.gov The "creatine phosphate shuttle" describes how phosphocreatine facilitates the transfer of high-energy phosphate from the mitochondria to the cytosol. wikipedia.org Within the mitochondria, the mitochondrial creatine kinase (MtCK) reaction, which produces phosphocreatine and ADP, is crucial. nih.gov The locally produced ADP is immediately available to the adenine nucleotide translocase (ANT), which transports it into the mitochondrial matrix in exchange for ATP, thereby stimulating oxidative phosphorylation. mdpi.comannualreviews.org

This system offers several advantages for mitochondrial function:

Efficient Energy Export: Phosphocreatine is a more mobile energy carrier than ATP, allowing for the efficient transport of energy out of the mitochondria. nih.gov

Buffering of Adenine Nucleotides: The shuttle maintains a low and stable concentration of free ADP in the cytosol, which is important for preventing the inhibition of various ATPases. einstein.br

Regulation of Respiration: The production of ADP by MtCK provides a sensitive mechanism for regulating the rate of oxidative phosphorylation to match cellular energy demands. nih.gov

Research has shown that the rate of mitochondrial respiration can be controlled by the local production of ADP by MtCK. nih.gov This highlights the integral role of the phosphocreatine system in orchestrating mitochondrial energy production.

Interplay with Adenylate Kinase (AK) System

The adenylate kinase (AK) system is another important pathway for rapid ATP regeneration, catalyzing the reversible reaction: 2 ADP ↔ ATP + AMP. nih.gov The phosphocreatine and adenylate kinase systems work in concert to maintain cellular energy homeostasis. nih.gov

While the creatine kinase reaction is the primary buffer for ATP during the initial seconds of intense exercise, the adenylate kinase reaction becomes increasingly important as phosphocreatine stores are depleted. nih.gov The two systems are closely linked, with evidence suggesting a functional interaction between them at sites of both energy production and utilization. nih.gov

The production of AMP by the adenylate kinase reaction serves as a critical metabolic signal. AMP is a potent allosteric activator of key glycolytic enzymes, such as phosphofructokinase and phosphorylase, thereby stimulating ATP production from glycolysis. nih.gov Furthermore, AMP activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism that can, in turn, influence the creatine kinase system. embopress.org This interplay ensures a coordinated response to changes in cellular energy status, allowing for both immediate and sustained ATP production. ahajournals.orgbiorxiv.org

Advanced Research Methodologies for Phosphocreatine Studies

Spectroscopic Techniques

Spectroscopic methods are pivotal in the non-invasive study of phosphocreatine (B42189) (PCr), providing insights into its concentration, metabolic flux, and the bioenergetic status of tissues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vitro Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the in vitro analysis of phosphocreatine. nih.gov It allows for the detailed study of molecular structure and the kinetics of enzyme-catalyzed reactions. cambridge.org

Structural Insights and Reaction Monitoring:

13C NMR: The guanidino carbon of creatine (B1669601) exhibits a chemical shift of 0.83 ppm upon phosphorylation to phosphocreatine. This shift, along with a two-bond phosphorus-carbon coupling (2JCP = 3.3 Hz), allows for clear differentiation between the two compounds. scilit.com High-resolution magic angle spinning (HR-MAS) 1H NMR has been used on isolated human skeletal muscle to resolve the signals of creatine and phosphocreatine, providing evidence for their compartmentalization within muscle tissue. nih.gov

31P NMR: This is the most common NMR method for studying phosphorus-containing compounds. nih.gov It can be used to measure the exchange of phosphate (B84403) between phosphocreatine and ATP in the creatine kinase reaction. cam.ac.uk The concentrations of ATP and phosphocreatine determined by NMR are generally in good agreement with those from traditional freeze-extraction methods. scripps.edu

Magnetization Transfer: This specialized NMR technique measures the rates of chemical reactions, such as those catalyzed by creatine kinase, under steady-state conditions. cambridge.org

Key Findings from In Vitro NMR Studies:

The ability to resolve creatine and phosphocreatine signals in isolated muscle samples provides direct evidence for the compartmentalization of these metabolites. nih.gov

In vitro studies have validated the two-site exchange model used in saturation-transfer data analysis for the creatine kinase reaction. cam.ac.uk

The time course of the creatine phosphokinase reaction can be monitored, allowing for the determination of kinetic parameters like the Michaelis constant (Km). scilit.com

Table 1: In Vitro NMR Studies of Phosphocreatine

| NMR Technique | Key Application | Notable Finding | Reference |

|---|---|---|---|

| 13C NMR | Monitoring creatine phosphokinase reaction | Determined the Km of the reaction to be 15.5 mM. | scilit.com |

| HR-MAS 1H NMR | Resolving creatine and phosphocreatine signals | Provided direct evidence for compartmentalization in skeletal muscle. | nih.gov |

| 31P NMR Saturation Transfer | Measuring phosphate exchange in creatine kinase reaction | Validated the two-site exchange model for data analysis. | cam.ac.uk |

Phosphorus-31 Magnetic Resonance Spectroscopy (³¹P-MRS) in Ex Vivo and Animal Models

Phosphorus-31 Magnetic Resonance Spectroscopy (³¹P-MRS) is a non-invasive technique that provides a unique window into cellular energy metabolism in excised tissues and living animals. cambridge.orgnih.gov It allows for the measurement of high-energy phosphates like phosphocreatine (PCr) and adenosine (B11128) triphosphate (ATP), as well as inorganic phosphate (Pi) and intracellular pH. nih.govnih.gov

Applications in Ex Vivo and Animal Studies:

Metabolic Profiling: ³¹P-MRS spectra of tissues like skeletal and smooth muscle reveal the relative concentrations of key metabolites. For instance, vascular smooth muscle shows a lower PCr/ATP ratio (around 1.32) compared to skeletal muscle. nih.gov

Disease Models: The technique is widely used in animal models of cardiac disease to assess myocardial energy status. nih.gov For example, in mice with transverse aortic constriction (a model of heart failure), the myocardial PCr/ATP ratio was found to be significantly lower than in healthy controls. nih.gov

Physiological Challenges: Researchers can monitor metabolic changes in response to stimuli like exercise or ischemia. amegroups.org The first ³¹P spectra from an intact organ were obtained from the excised and superfused muscle of a rat hindlimb. amegroups.org

Technical Considerations:

Localization: Techniques like three-dimensional image-selected in vivo spectroscopy (3D ISIS) are used to acquire signals from specific regions, such as the mouse heart, minimizing contamination from surrounding tissues. nih.gov

Validation: In vivo ³¹P-MRS results are often validated against ex vivo biochemical assays. nih.gov

Table 2: Representative ³¹P-MRS Findings in Animal Models

| Animal Model | Tissue Studied | Key Finding | Reference |

|---|---|---|---|

| Rat | Hindlimb Muscle (excised) | First demonstration of ³¹P spectra from an intact organ. | amegroups.org |

| Rabbit | Vascular Smooth Muscle | Observed a low PCr/ATP ratio of 1.32. | nih.gov |

| Mouse (Transverse Aortic Constriction) | Myocardium | Myocardial PCr/ATP ratio was ~25% lower in diseased mice compared to controls. | nih.gov |

Measurement of Phosphocreatine Recovery Kinetics via MRS

The non-invasive measurement of post-exercise phosphocreatine (PCr) recovery kinetics using ³¹P-MRS is a widely used method to assess skeletal muscle mitochondrial function. nih.govismrm.org The rate of PCr resynthesis after exercise is directly related to the muscle's oxidative capacity. capes.gov.brresearchgate.net

Methodology: The general protocol involves inducing a depletion of PCr through a short bout of exercise. Following the exercise, ³¹P-MRS is used to continuously monitor the concentration of PCr as it returns to its resting level. amegroups.org The recovery time course is often fitted to a monoexponential model, from which a rate constant (kPCr) or a time constant (τPCr, where τ = 1/k) is derived. cdnsciencepub.com

Key Research Findings:

Kinetics Models: While often modeled as a monoexponential process, PCr recovery can exhibit higher-order kinetics, especially after high-intensity exercise. physiology.orgvumc.org This may be due to factors like the heterogeneity of oxidative capacity among muscle fibers and contributions from glycolytic ATP production in the initial recovery phase. physiology.orgvumc.org

Influence of pH: Intracellular acidosis, which can occur after intense exercise, can affect the relationship between the PCr recovery rate and the muscle's maximal oxidative capacity. capes.gov.br Longer PCr recovery times are correlated with more acidic end-of-exercise pH. nih.govfisiologiadelejercicio.com

Contraction Protocol: The type of muscle contraction used to deplete PCr can influence the measured recovery kinetics. Dynamic contractions that allow for reperfusion between contractions may yield a higher value for skeletal muscle oxidative capacity compared to sustained isometric contractions. cdnsciencepub.com

Clinical and Physiological Correlations: PCr recovery kinetics are sensitive to age and disease. Greater age is associated with longer PCr recovery times. nih.govfisiologiadelejercicio.com Various muscle-related diseases also significantly prolong PCr recovery. nih.govfisiologiadelejercicio.com

Table 3: Factors Influencing PCr Recovery Kinetics Measured by MRS

| Factor | Observation | Implication | Reference |

|---|---|---|---|

| Exercise Intensity | Higher-order (biexponential) recovery kinetics observed after high-intensity exercise. | Suggests contributions from both oxidative and glycolytic pathways to PCr resynthesis. | physiology.orgvumc.org |

| End-of-Exercise pH | Acidosis is correlated with a slower PCr recovery rate. | pH can confound the interpretation of PCr recovery as a pure measure of oxidative capacity. | nih.govcapes.gov.brfisiologiadelejercicio.com |

| Contraction Type | Dynamic contractions may result in faster recovery kinetics than sustained isometric contractions. | The choice of exercise protocol is a critical methodological consideration. | cdnsciencepub.com |

| Age | Older individuals tend to have longer PCr recovery times. | Reflects an age-related decline in muscle oxidative capacity. | nih.govfisiologiadelejercicio.com |

Chromatographic and Separation Methods

Chromatographic techniques are essential for the quantitative analysis and purification of phosphocreatine from complex biological samples.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the precise quantification and purity assessment of phosphocreatine (PCr), creatine (Cr), and related adenine (B156593) nucleotides like ATP. scirp.orgnih.gov

Methodological Approaches:

Ion-Pair Reversed-Phase HPLC: This is a common method used to separate highly polar compounds like PCr and Cr on a nonpolar stationary phase (e.g., C18). scirp.orgtandfonline.com The mobile phase contains an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulphate, which forms a neutral complex with the charged analytes, allowing them to be retained and separated on the reversed-phase column. scirp.orgnih.gov

Gradient Elution: To simultaneously measure compounds with different polarities, such as the highly polar PCr and the less polar ATP, gradient elution is often employed. scirp.org This involves changing the composition of the mobile phase during the chromatographic run.

Detection: Due to the lack of a strong chromophore in PCr and Cr, detection is typically performed at low UV wavelengths, such as 206 nm or 210 nm. scirp.orgnih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement over HPLC that uses smaller particle sizes in the column, resulting in faster and more efficient separations. This technique has been successfully applied to the rapid quantification of PCr, Cr, ADP, and ATP. researchgate.net

Applications and Findings:

HPLC methods have been developed and validated for the simultaneous determination of PCr and its metabolite Cr, as well as ATP, in biological samples like plasma and red blood cells. scirp.orgscirp.org

The technique is robust and reproducible for analyzing these metabolites in muscle biopsy extracts. tandfonline.com

HPLC is crucial for assessing the purity of synthesized phosphocreatine and its prodrugs. researchgate.net

Table 4: HPLC Methods for Phosphocreatine Analysis

| HPLC Method | Stationary Phase | Key Mobile Phase Component | Application | Reference |

|---|---|---|---|---|

| Ion-Pair Reversed-Phase | C18 (RP-18) | Tetrabutylammonium hydrogen sulphate | Simultaneous determination of PCr, Cr, and ATP in myocardial tissue. | nih.gov |

| Ion-Pair Reversed-Phase | Kromasil C18 | KH₂PO₄ + Tetrabutylammonium hydrogen sulphate | Pharmacokinetic studies in rabbit plasma and RBCs. | scirp.org |

| UPLC | Not specified | Ion-pair reversed phase | Kinetic studies of PCr production in cardiomyocytes. | researchgate.net |

Mass Spectrometry for Structural Elucidation and Detection

Mass spectrometry (MS) is a highly sensitive and specific analytical technique used for the structural elucidation and detection of phosphocreatine. uba.arcurrenta.de It is often coupled with a separation technique like HPLC (LC-MS) or UPLC to analyze complex mixtures. researchgate.net

Key Features and Applications:

Structural Elucidation: High-resolution mass spectrometry can determine the precise molecular weight of a compound, allowing for the confirmation of its elemental formula. currenta.de Analysis of the fragmentation patterns (MS/MS) provides valuable information about the molecule's structure. currenta.de

High Sensitivity and Specificity: MS-based methods are capable of detecting and quantifying compounds at very low concentrations. uba.ar Techniques like selected reaction monitoring (SRM) provide high specificity for structural identification by monitoring specific parent-to-fragment ion transitions.

Coupling with Chromatography: HPLC-MS/MS is a powerful combination for analyzing phosphocreatine in biological matrices. frontiersin.org The HPLC separates the components of the mixture, which are then ionized and detected by the mass spectrometer. This approach has been used to measure plasma concentrations of phosphocreatine and creatine in pharmacokinetic studies. frontiersin.org

Analysis of Analogs: Hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry has been developed for the analysis of creatine, cyclocreatine, and their phosphorylated forms. nih.gov

Research Findings:

An LC-MS/MS method was developed to measure plasma concentrations of phosphocreatine and its metabolite creatine in pediatric patients. frontiersin.org

High-resolution mass spectrometry confirmed the molecular formula of phosphocyclocreatine (B1195991) as C₅H₁₀N₃O₅P.

HPLC-MS has been used to demonstrate the purity of newly synthesized phosphocreatine. researchgate.net

Table 5: Mass Spectrometry in Phosphocreatine Research

| Technique | Application | Key Finding/Capability | Reference |

|---|---|---|---|

| HPLC-MS/MS | Quantification in plasma | Developed a parent-metabolite population pharmacokinetic model for PCr and Cr. | frontiersin.org |

| High-Resolution MS | Structural elucidation of phosphocyclocreatine | Confirmed molecular formula and weight. | |

| HILIC-MS | Analysis of creatine analogs | Developed a method for simultaneous analysis of creatine, cyclocreatine, and their phosphorylated forms. | nih.gov |

Enzymatic Assays in Research Settings

Enzymatic assays are fundamental tools in the study of phosphocreatine, providing quantitative data on the activity of related enzymes and the dynamics of metabolic pathways. These in vitro methods are crucial for understanding the kinetics and regulation of the phosphocreatine system.

Spectrophotometric Measurement of Creatine Kinase Activity

The activity of creatine kinase (CK), the enzyme responsible for the reversible phosphorylation of creatine, is commonly determined in research settings using spectrophotometric assays. creative-enzymes.com This method relies on the principle of coupled enzyme reactions, where the product of the CK reaction becomes a substrate for a subsequent, easily measurable enzymatic reaction. worthington-biochem.com

The measurement can be performed in either the forward (phosphocreatine synthesis) or reverse (ATP synthesis) direction of the CK reaction. creative-enzymes.com

Forward Reaction: The production of phosphocreatine and ADP is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. worthington-biochem.com In this cascade, the ADP produced is used by PK to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Subsequently, LDH catalyzes the reduction of pyruvate to lactate, a process that involves the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the CK activity. worthington-biochem.com

Reverse Reaction: The formation of ATP from phosphocreatine and ADP is coupled to the hexokinase (HK) and glucose-6-phosphate dehydrogenase (G-6-PD) system. creative-enzymes.comabbexa.com Hexokinase uses the newly synthesized ATP to phosphorylate glucose, forming glucose-6-phosphate (G6P). G-6-PD then oxidizes G6P, which is coupled to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm, due to the production of NADPH, reflects the rate of the CK reaction. abbexa.comelabscience.com

These assays are highly sensitive and allow for the continuous monitoring of enzyme activity, providing valuable data on enzyme kinetics and regulation. creative-enzymes.com The choice of assay direction may depend on the specific research question and the physiological context being investigated.

Table 1: Components of Spectrophotometric Assays for Creatine Kinase Activity

| Assay Direction | Coupled Enzymes | Monitored Substance | Wavelength | Principle |

|---|---|---|---|---|

| Forward (PCr Synthesis) | Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH) worthington-biochem.com | NADH | 340 nm | Measures the rate of NADH oxidation (decrease in absorbance) as ADP is produced. worthington-biochem.com |

| Reverse (ATP Synthesis) | Hexokinase (HK), Glucose-6-Phosphate Dehydrogenase (G-6-PD) creative-enzymes.comabbexa.com | NADPH | 340 nm | Measures the rate of NADPH production (increase in absorbance) as ATP is generated. abbexa.comelabscience.com |

Coupled Enzyme Assays for Metabolic Flux Analysis

Coupled enzyme assays are instrumental in analyzing metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. In the context of phosphocreatine, these assays can elucidate the functional coupling between phosphocreatine metabolism and other key energy pathways, such as glycolysis.

Research has shown that phosphocreatine production can be efficiently coupled to glycolytic reactions in the cytosol of cardiac cells. nih.gov By providing a cytosolic fraction containing all glycolytic enzymes and creatine kinase with substrates like glucose, fructose-1,6-bisphosphate, or phosphoenolpyruvate, researchers can study the integrated system. nih.gov In such systems, the depletion of glycolytic substrates to produce lactate is directly linked to the synthesis of phosphocreatine. nih.gov

A key finding from these studies is that the creatine kinase reaction itself is not the rate-limiting step in this coupled process. nih.gov Instead, the continuous removal of ADP by the glycolytic system, while ATP levels remain relatively constant, shifts the creatine kinase equilibrium towards phosphocreatine synthesis. nih.gov This demonstrates a tight integration where glycolysis directly fuels the phosphocreatine pool. Conversely, high initial concentrations of phosphocreatine can inhibit the rate of the coupled glycolytic reactions by decreasing the availability of ADP, highlighting a feedback regulatory mechanism. nih.gov These coupled assay systems are crucial for understanding how metabolic pathways are coordinated to maintain cellular energy homeostasis.

Table 2: Research Findings from Coupled Enzyme Assays

| Substrate | Observation | Conclusion |

|---|---|---|

| Fructose-1,6-bisphosphate | Molar ratio of phosphocreatine to lactate produced was nearly 2.0. nih.gov | Efficient coupling of glycolysis to phosphocreatine synthesis. nih.gov |

| Phosphoenolpyruvate | Molar ratio of phosphocreatine to lactate produced was 1.0. nih.gov | Demonstrates stoichiometric coupling at different entry points of the glycolytic pathway. nih.gov |

| Initial Phosphocreatine (5-15 mM) | Significant inhibition of the rate of coupled creatine kinase and glycolytic reactions. nih.gov | High phosphocreatine levels can suppress glycolytic flux by limiting ADP availability. nih.gov |

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracers are powerful tools for studying the dynamics of metabolic pathways in vivo. By introducing molecules labeled with rare isotopes (either radioactive or stable), researchers can track their fate and quantify the rates of metabolic reactions and pathways.

Use of Radiolabeled and Stable Isotope Tracers

Both radiolabeled and stable isotope tracers have been employed to investigate phosphocreatine metabolism. frontiersin.orgnih.gov Stable isotope tracers, which are non-radioactive, have become increasingly popular due to their safety, allowing for studies in human subjects. nih.govtechnologynetworks.com These tracers can be substrate-specific, such as labeled amino acids, fatty acids, or glucose, to probe the interactions between different metabolic pathways. technologynetworks.comphysoc.org

For phosphocreatine studies, phosphorous-31 magnetic resonance spectroscopy (³¹P-MRS) is a key technique that allows for the non-invasive measurement of phosphorus-containing metabolites, including phosphocreatine and ATP, in living tissue. nih.govamegroups.org While not a tracer method in the traditional sense of introducing a labeled compound, it allows for the tracking of the endogenous phosphorus pools.

More direct tracing can be achieved using labeled compounds. For example, studies have utilized the creatine analogue β-guanidinopropionate (GP) to specifically deplete phosphocreatine and creatine levels in the heart. ahajournals.org While GP itself is not an isotopic tracer, its use in conjunction with ³¹P-MRS allows researchers to probe the functional consequences of a compromised phosphocreatine system. ahajournals.org

The use of stable isotopes, such as deuterium (B1214612) oxide (D₂O or heavy water), offers a flexible approach to simultaneously measure the turnover of multiple substrates, including proteins, lipids, and glucose, over extended periods. nih.gov This provides a more holistic view of metabolic regulation in response to various stimuli. nih.gov

Assessment of Phosphate Turnover and Exchange Rates

A primary application of isotopic methods in phosphocreatine research is the assessment of phosphate turnover and the exchange rates of the creatine kinase reaction. Magnetization transfer (MT) is a ³¹P-MRS technique specifically designed for this purpose. nih.govamegroups.org

The MT technique allows for the quantification of chemical exchange rates between two molecules at equilibrium. In the context of the CK reaction, a frequency-selective radiofrequency pulse is used to "saturate" the signal from the γ-phosphate of ATP. This saturation is then transferred to the phosphate group of phosphocreatine via the CK-catalyzed exchange. By measuring the decrease in the phosphocreatine signal as a function of the saturation time, the unidirectional forward rate constant (k_fwd_) of the CK reaction (PCr → ATP) can be determined. nih.govahajournals.org The metabolic flux through CK can then be calculated by multiplying this rate constant by the concentration of phosphocreatine. ahajournals.org

These measurements provide a dynamic view of cellular energy metabolism that goes beyond static metabolite concentrations. For instance, studies combining post-myocardial infarction models with GP feeding have shown that while both conditions individually reduce phosphocreatine content and CK flux, their effects are additive, leading to a dramatic reduction of over 90% in CK flux. ahajournals.org Such studies are critical for understanding the bioenergetic adaptations and limitations in diseased states like heart failure. ahajournals.org The rate of phosphocreatine recovery after exercise, measured by ³¹P-MRS, is also used as an in vivo index of mitochondrial oxidative capacity. nih.govamegroups.org

Genetic Manipulation and Model Systems Research

Genetic manipulation in various model systems, from cell cultures to whole organisms, has become an indispensable approach for dissecting the role of the phosphocreatine system. These techniques allow for precise alterations to the genes encoding key proteins in creatine metabolism, enabling researchers to study the resulting physiological and pathological consequences.

The development of transgenic animal models has provided significant insights. For example, transgenic mice that lack the enzyme guanidinoacetate N-methyltransferase (GAMT), which is essential for creatine synthesis, exhibit a deficiency in both creatine and phosphocreatine. nih.gov Studies on these mice have revealed that a compromised phosphocreatine system can lead to a reduced inotropic reserve and increased susceptibility to ischemia/reperfusion injury in the heart. nih.gov

Furthermore, knockout models for different creatine kinase isoforms have helped to elucidate the specific roles of the cytosolic and mitochondrial CKs in the "phosphocreatine shuttle." Pathological conditions like cardiac hypertrophy are often associated with changes in the expression patterns of CK isoforms and a decrease in the total creatine pool, which appears to precede contractile dysfunction. nih.gov

Modern genetic engineering tools, such as CRISPR-Cas systems, have revolutionized the ability to perform precise and efficient genome editing. oup.com These technologies allow for the creation of gene knockouts, knock-ins, and even more subtle gene attenuations to fine-tune the expression of metabolic enzymes. dovepress.commdpi.com While much of the application has been in microorganisms for industrial chemical production, the principles are broadly applicable to studying metabolic diseases in more complex organisms. oup.com By integrating these genetic manipulation strategies with computational and systems biology models, researchers can design experiments to test specific hypotheses about the regulation of phosphocreatine metabolism and its role in health and disease. dovepress.comau.dk

Table 3: Examples of Genetic Manipulation in Phosphocreatine Research

| Model System | Genetic Modification | Key Finding | Implication |

|---|---|---|---|

| Transgenic Mice | Knockout of Guanidinoacetate N-methyltransferase (GAMT) gene. nih.gov | Deficiency of creatine and phosphocreatine; reduced inotropic reserve. nih.gov | Highlights the importance of the phosphocreatine system for cardiac stress response. nih.gov |

| Animal models of heart failure | Downregulation of creatine transporter and altered CK isoform expression. nih.gov | Decrease in phosphocreatine/ATP ratio and CK flux precedes contractile dysfunction. nih.gov | Compromise of the phosphocreatine system is an early event in the development of heart failure. nih.gov |

| Yeast (e.g., S. cerevisiae) | CRISPR-Cas9 mediated genome editing. oup.com | Enables precise and efficient manipulation of metabolic pathways. oup.com | Provides a powerful toolkit for creating model systems to study fundamental aspects of energy metabolism. oup.com |

Studies on Creatine Kinase Gene Knockout Models

The generation of gene knockout mice, which lack specific creatine kinase isoenzymes, has been a powerful tool for understanding the physiological function of the phosphocreatine circuit. publicationslist.orgnih.gov By observing the phenotype of mice with a null mutation for a specific CK gene, researchers can deduce the role of that enzyme and the phosphocreatine system in energy metabolism. publicationslist.orgnih.gov

Mice with a knockout of the muscle-type cytosolic CK (M-CK) gene completely lack the M-CK enzyme but maintain relatively normal levels of mitochondrial CK (Mito-CK), ATP, and phosphocreatine in resting muscle. publicationslist.org However, studies on these M-CK knockout mice have demonstrated a key buffering function of the creatine kinase system in muscle. publicationslist.org In mice where the M-CK gene has been knocked out, researchers have observed significant increases in fatigue resistance, which is associated with cellular adaptations that enhance aerobic capacity. researchgate.net

Conversely, models with knockouts of mitochondrial CK (Mito-CK) or a double knockout of both M-CK and Mito-CK have provided further clarity. oup.com In these models, phosphocreatine levels are substantially reduced. oup.com Specifically, Mito-CK knockout mice show a significant reduction in cardiac phosphocreatine levels and exhibit left ventricular hypertrophy and dilatation, highlighting the importance of mitochondrial CK in maintaining cardiac energy homeostasis. oup.com Double M/Mito-CK knockout mice, which have only about 4% of normal CK activity, show similar cardiac phenotypes. oup.com Studies on mice lacking the sarcomeric mitochondrial CK (Scmit-CK) have shown this isoenzyme is crucial for stimulating aerobic respiration. researchgate.net

| Knockout Model | Remaining CK Activity (% of Normal) | Key Findings Related to Phosphocreatine | Observed Phenotype | Reference |